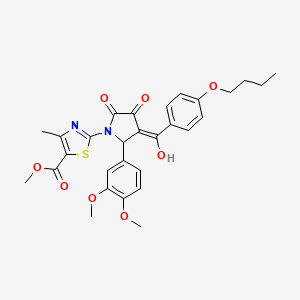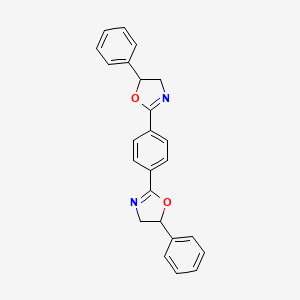
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . It is a member of the bisoxazoline family, which are known for their applications as ligands in asymmetric catalysis . This compound features two oxazoline rings attached to a central benzene ring, with phenyl groups attached to the oxazoline rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with 2-phenyl-4,5-dihydrooxazole . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a ligand in catalytic processes . The oxazoline rings coordinate with metal centers, facilitating various catalytic reactions . The phenyl groups provide steric hindrance, enhancing the selectivity of the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings at the 1,3-positions.
2,2’-Bis(4,5-dihydrooxazol-2-yl)biphenyl: Features biphenyl instead of a single benzene ring.
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the phenyl groups on the oxazoline rings.
Uniqueness
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of phenyl groups on the oxazoline rings, which provide additional steric and electronic effects . This enhances its performance as a ligand in asymmetric catalysis compared to similar compounds .
Propiedades
Fórmula molecular |
C24H20N2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
5-phenyl-2-[4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H20N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
Clave InChI |
SXFWXWSOMDSZFE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)C2=CC=C(C=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


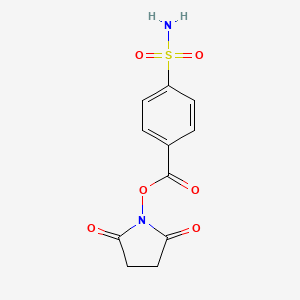
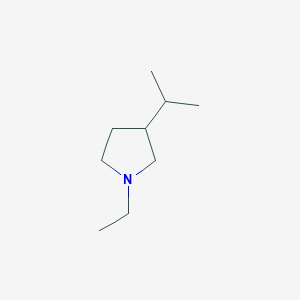

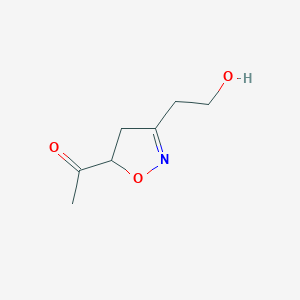
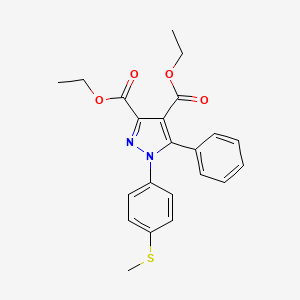
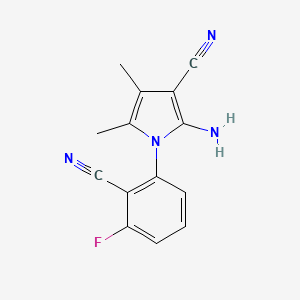

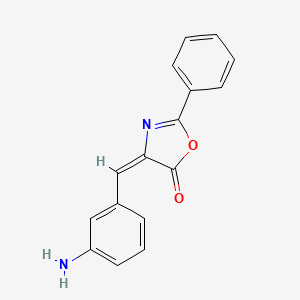
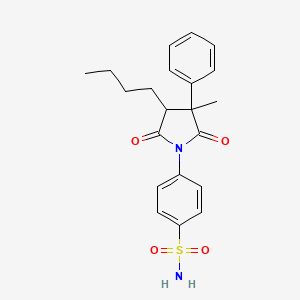


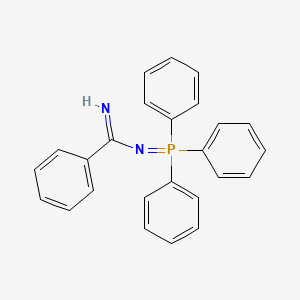
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
